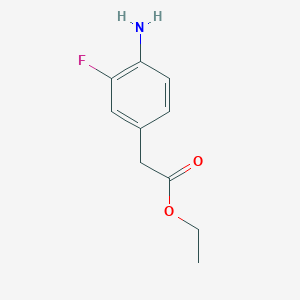

Ethyl 2-(4-amino-3-fluorophenyl)acetate

Description

Contextualization within Fluorinated Aromatic Compounds Research

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. rsc.org Fluorinated aromatic compounds are of particular interest due to the unique properties conferred by the fluorine atom. As the most electronegative element, fluorine can profoundly alter a molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and metabolic stability. tandfonline.com For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. researchgate.net This strategy has proven highly successful, with fluorinated compounds representing approximately 20-25% of all pharmaceuticals. researchgate.netnih.gov

The carbon-fluorine (C-F) bond is exceptionally strong and its introduction can enhance binding affinity to target proteins through various non-covalent interactions. tandfonline.com The 3-fluoro-4-aminophenyl motif, present in Ethyl 2-(4-amino-3-fluorophenyl)acetate, is a key pharmacophore. The fluorine atom in this position can modulate the basicity of the adjacent amino group, which is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com Research in this area focuses on leveraging these effects to design molecules with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Significance as a Precursor in Diverse Synthetic Pathways

The synthetic utility of this compound stems from its multifunctional nature, which allows for a variety of chemical transformations. The primary amino group is a versatile handle for constructing nitrogen-containing heterocycles, while the ethyl acetate (B1210297) chain provides a route for building complex side chains or participating in cyclization reactions.

This compound is a particularly valuable precursor for the synthesis of fluoroquinolones, a major class of broad-spectrum antibiotics. nih.gov The core structure of quinolones is typically formed through cyclization reactions involving an aniline (B41778) derivative. nih.gov this compound provides the A-ring of the quinolone scaffold, with the fluorine atom at the critical C-6 position (in the final quinolone structure), which is known to be crucial for antibacterial activity against DNA gyrase and topoisomerase IV. nih.govscispace.com

Furthermore, the 4-amino-3-fluorophenyl scaffold is integral to the development of other important heterocyclic systems. By analogy with similar building blocks, this precursor can be used in condensation reactions with diketones or their equivalents to form substituted benzimidazoles, which are known for their diverse pharmacological activities. sigmaaldrich.com The amino group can also be transformed into other functional groups to enable different synthetic strategies, such as the synthesis of various kinase inhibitors used in cancer therapy. researchgate.netnih.gov

Key Potential Reactions:

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | 4-Hydroxy-7-fluoroquinoline-3-carboxylate | Core synthesis of fluoroquinolone antibiotics. nih.gov |

| Amide Coupling | Activated Carboxylic Acid (e.g., Acyl Chloride) | N-Acylated Phenylacetate (B1230308) Derivative | Intermediate for various pharmaceuticals. |

| Condensation/Cyclization | β-Ketoesters | Substituted Benzodiazepines or other heterocycles | Access to CNS-active agents and other drug scaffolds. |

| Buchwald-Hartwig Amination | Aryl Halide | N-Aryl Phenylacetate Derivative | Formation of complex tri-substituted aromatic systems. |

| Sandmeyer Reaction | NaNO₂, H⁺, followed by CuX | Halogenated or Cyanated Phenylacetate | Functional group interconversion for further diversification. |

Current Research Landscape and Emerging Trends

The current research landscape for fluorinated building blocks like this compound is driven by the continuous demand for novel, high-value molecules in medicine and materials science. A significant trend is the development of highly selective kinase inhibitors for targeted cancer therapy. researchgate.net For example, inhibitors of Fms-like tyrosine kinase 3 (FLT3) are crucial for treating acute myeloid leukemia (AML), and many such inhibitors incorporate fluorinated aminophenyl motifs to achieve potency and selectivity. researchgate.netnih.gov

In the field of anti-infectives, the rise of antibiotic resistance necessitates the creation of new antibacterial agents. nih.gov The fluoroquinolone scaffold continues to be a focus of derivatization, with research aimed at overcoming resistance mechanisms and broadening the spectrum of activity. scispace.comrsc.org This involves synthesizing novel analogues with modified substituents, a process for which precursors like this compound are essential.

Moreover, there is a strong push towards the development of more efficient and sustainable synthetic methods. rsc.org Modern organic chemistry is increasingly employing transition-metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis to construct complex molecules. nih.govacs.org These advanced methods allow for the late-stage functionalization of intermediates, providing rapid access to libraries of compounds for biological screening and accelerating the drug discovery process. acs.org The use of such innovative techniques with versatile synthons like this compound is a key emerging trend in the field.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Appearance | Expected to be a solid or oil at room temperature. cymitquimica.com |

| CAS Number | Not unambiguously assigned; often confused with isomers. |

| InChI Key | Calculated: BQJCRGVOJVEJLT-UHFFFAOYSA-N |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for ethyl group (triplet and quartet, ~1.2 and ~4.1 ppm), methylene (B1212753) group (singlet, ~3.6 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), and amino group (broad singlet). rsc.orgrsc.org |

| ¹³C NMR | Signals for ethyl group (~14, ~61 ppm), methylene carbon (~40 ppm), aromatic carbons (including a C-F doublet, ~110-155 ppm), and ester carbonyl (~170 ppm). rsc.orgiucr.org |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. nih.gov |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (ester, ~1735 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and aromatic C-H and C=C bonds. iucr.orgscielo.org.mx |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 197.0852. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWAAHRUIJUXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Amino 3 Fluorophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular structure, including connectivity and spatial relationships, can be constructed.

Proton NMR (¹H NMR) for Hydrogen Environments

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Ethyl 2-(4-amino-3-fluorophenyl)acetate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the ethyl ester protons, and the amine protons.

The aromatic region is of particular interest. The fluorine and amino substituents on the phenyl ring influence the chemical shifts of the three aromatic protons. These protons would appear as a complex multiplet system due to spin-spin coupling with each other and with the nearby fluorine atom. The protons of the ethyl group would present as a characteristic quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃), arising from coupling with each other. The methylene protons of the acetate moiety (CH₂COO) would appear as a singlet, as they have no adjacent non-equivalent protons. The amino (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would show signals for the two carbons of the ethyl group, the methylene carbon of the acetate group, and the six carbons of the aromatic ring. The carbonyl carbon of the ester group would appear at a characteristic downfield shift, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with their precise chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹J C-F), resulting in a splitting of its signal. The carbons of the ethyl group and the acetate methylene would appear in the upfield region of the spectrum.

Although direct ¹³C NMR data for the title compound is scarce in the provided results, data for related compounds like ethyl fluoroacetate (B1212596) and various substituted aromatic compounds support these expected chemical shift ranges. chemicalbook.com

Fluorine NMR (¹⁹F NMR) for Fluorine Atom Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants can help in assigning the specific positions of the substituents on the phenyl ring. The use of ¹⁹F NMR in studying fluorinated molecules, including those with biological relevance, has been demonstrated in various studies. scholaris.caacs.orgnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure by revealing correlations between nuclei.

A COSY spectrum would show cross-peaks between the signals of coupled protons. For this compound, this would be instrumental in confirming the connectivity within the ethyl group (between the CH₂ and CH₃ protons) and in deciphering the coupling network of the aromatic protons.

A NOESY experiment, on the other hand, reveals through-space proximity between protons. This would be particularly useful in confirming the substitution pattern on the aromatic ring by observing correlations between the acetate methylene protons and the ortho-protons on the ring. The application of 2D NMR techniques like COSY and NOESY has been crucial in the structural elucidation of complex organic molecules. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group (NH₂) would give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C=O Stretching: The carbonyl group of the ethyl ester would produce a strong, sharp absorption band around 1730-1750 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group would appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would result in several bands in the 1450-1600 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond would show a strong absorption in the 1000-1400 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, the aromatic C=C stretching vibrations are often stronger and more defined in the Raman spectrum. The symmetric vibrations and non-polar bonds tend to give stronger Raman signals.

The table below summarizes the expected vibrational frequencies for the key functional groups of this compound, based on established correlation tables and data from related compounds. researchgate.netscielo.org.mxnist.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1730 - 1750 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Aryl-F (C-F) | Stretch | 1000 - 1400 |

Hydrogen Bonding Analysis through IR Shifts

Infrared (IR) spectroscopy is a powerful tool for investigating the hydrogen bonding interactions present in this compound. The key functional groups involved in these interactions are the primary amino (-NH₂) group, which acts as a hydrogen bond donor, and the carbonyl oxygen of the ester group (C=O) and the fluorine atom, which can act as hydrogen bond acceptors.

In the solid state, significant intermolecular hydrogen bonding is expected. This is primarily observed as shifts in the characteristic vibrational frequencies of the N-H and C=O bonds compared to their frequencies in a non-polar solvent or the gas phase. The amino group of aniline (B41778) derivatives in the solid state typically shows more than two absorption bands due to the formation of intermolecular hydrogen bonds. nih.gov

The N-H stretching vibrations of a free primary amine typically appear as two distinct bands (symmetric and asymmetric) in the 3500-3300 cm⁻¹ region. Due to hydrogen bonding, these bands are expected to broaden and shift to a lower frequency (a bathochromic shift). nih.govlibretexts.org For instance, hydrogen-bonded N-H stretching absorptions are often observed in the 3170 to 3500 cm⁻¹ range. libretexts.org

Similarly, the C=O stretching frequency of the ester group, which typically appears around 1735 cm⁻¹, is also affected. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened and elongated, resulting in a shift of the stretching vibration to a lower wavenumber. Studies on other carbonyl compounds have demonstrated that this frequency lowering is a direct consequence of the weakening of the C=O bond's force constant upon complexation. up.ac.za The magnitude of this shift provides insight into the strength of the hydrogen bond.

The table below summarizes the expected IR absorption shifts for this compound due to hydrogen bonding.

| Functional Group | Typical Range (Free) | Expected Shift upon H-Bonding | Reason for Shift |

| Amine (N-H Stretch) | 3500-3300 cm⁻¹ | Bathochromic (to lower cm⁻¹) & Broadening | N-H group acts as a hydrogen bond donor. |

| Ester (C=O Stretch) | ~1735 cm⁻¹ | Bathochromic (to lower cm⁻¹) | Carbonyl oxygen acts as a hydrogen bond acceptor. |

Mass Spectrometry (MS)

Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₀H₁₂FNO₂) is 197 g/mol . In electron ionization (EI) mass spectrometry, the compound will form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 197.

The fragmentation of this molecular ion is predictable based on the structure and common fragmentation pathways for esters and substituted benzene (B151609) derivatives. Key fragmentation patterns for related substituted phenylpropenoates and ethyl acetate itself can be used to infer the behavior of the title compound. nih.govnist.gov

Expected major fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This involves the cleavage of the ester C-O bond, leading to the formation of an acylium ion at m/z 152. This is often a prominent peak.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-C₂H₅ bond results in a fragment at m/z 168.

McLafferty Rearrangement: If sterically possible, this rearrangement would lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion at m/z 169.

Cleavage alpha to the aromatic ring: Scission of the bond between the carbonyl carbon and the benzylic carbon would lead to the formation of the 4-amino-3-fluorophenylmethyl cation at m/z 126.

Fragmentation of the ester group: A characteristic peak for ethyl esters is the acetyl cation [CH₃CO]⁺ at m/z 43, though in this complex molecule, other fragments may dominate. nist.gov

The table below details the probable major fragments observed in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Origin |

| 197 | Molecular Ion | [C₁₀H₁₂FNO₂]⁺• | Ionization of the parent molecule |

| 152 | [M - •OC₂H₅]⁺ | [C₈H₇FNO]⁺ | Loss of the ethoxy radical |

| 126 | [M - •CH₂COOC₂H₅]⁺ | [C₆H₆FN]⁺ | Cleavage of the C-C bond alpha to the ring |

| 124 | [M - COOC₂H₅ - H]⁺ | [C₈H₇FN]⁺ | Loss of the ethyl acetate group and hydrogen |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of this compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.netmdpi.com

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element. For this compound, the elemental composition and the calculated exact mass are presented below. An experimental HRMS measurement matching this calculated value would unequivocally confirm the chemical formula C₁₀H₁₂FNO₂.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Calculated Exact Mass | 197.08519 Da |

| Nominal Mass | 197 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound is characterized by the electronic transitions within its primary chromophore: the 4-amino-3-fluorophenyl group. The benzene ring itself has characteristic π→π* transitions, which are significantly influenced by the attached substituents, known as auxochromes.

The primary amino group (-NH₂) is a powerful activating auxochrome that causes a significant bathochromic (red) shift and a hyperchromic (intensity increase) effect on the benzene ring's absorption bands. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. The fluorine atom, being an electronegative but π-donating substituent, has a less pronounced effect.

The spectrum is expected to show two main absorption bands corresponding to π→π* transitions, analogous to the E₂ and B bands of benzene, but shifted to longer wavelengths. A related compound, ethyl-2-(4-aminophenoxy)acetate, exhibits absorption maxima at 234 nm and 299 nm, which are assigned to HOMO→LUMO+2 and HOMO→LUMO transitions, respectively. mdpi.com A similar pattern is anticipated for this compound. Additionally, a weak n→π* transition associated with the carbonyl group's non-bonding electrons may be observed, but it is often obscured by the much stronger π→π* bands. libretexts.org

| Transition Type | Chromophore | Expected Wavelength (λmax) | Description |

| π→π | Substituted Phenyl Ring | ~230-250 nm | Analogous to benzene E₂-band, shifted by auxochromes. |

| π→π | Substituted Phenyl Ring | ~280-300 nm | Analogous to benzene B-band, shifted by auxochromes. |

| n→π | Carbonyl Group (C=O) | >300 nm (weak) | Excitation of a non-bonding electron on the carbonyl oxygen to a π orbital. |

X-ray Crystallography and Solid-State Structure Analysis

While specific X-ray crystallographic data for this compound is not publicly available, its solid-state structure can be inferred from closely related analogues, such as Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. nih.gov This technique provides definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.

Based on the analysis of similar structures, this compound is likely to crystallize in a common space group such as P-1 (triclinic) or P2₁/c (monoclinic). mdpi.comnih.gov The molecular conformation, particularly the torsion angles of the ethyl acetate side chain, will be a key feature.

The table below presents the crystallographic data for the analogous compound Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as a representative example of the structural information that would be obtained from an X-ray diffraction study. nih.gov

| Parameter | Representative Data for C₁₀H₁₃NO₃ nih.gov |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.5940 (17) |

| b (Å) | 10.142 (2) |

| c (Å) | 12.043 (2) |

| α (°) | 98.23 (3) |

| β (°) | 104.96 (3) |

| γ (°) | 90.41 (3) |

| Volume (ų) | 1002.6 (3) |

| Z | 4 |

| Key Interactions | N—H···O, O—H···N, C—H···O hydrogen bonds |

Crystal Structure Determination and Unit Cell Parameters

For instance, the derivative Ethyl-2-(4-aminophenoxy)acetate was found to crystallize in a triclinic system with a P-1 space group. mdpi.com The asymmetric unit contains two molecules. mdpi.com Detailed unit cell parameters for this derivative are provided in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

| Volume (ų) | 968.02(14) |

| Z | 2 |

Another derivative, Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate , also crystallizes in the triclinic system. nih.gov In contrast, Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate is reported to have two independent molecules (A and B) in its asymmetric unit. researchgate.netp212121.com

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Dihedral Angles)

The molecular conformation and crystal packing of these derivatives are significantly influenced by a network of intermolecular and intramolecular interactions.

Hydrogen Bonding: In the crystal structure of Ethyl-2-(4-aminophenoxy)acetate , molecules are linked by N–H···O hydrogen bonds. mdpi.com The donor-acceptor distances for these bonds are 3.1130(14) Å and 3.1706(16) Å. mdpi.com Similarly, Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate features molecules linked by pairs of N—H···O hydrogen bonds, which form inversion dimers. nih.gov An intramolecular N—H···O hydrogen bond is also observed in this derivative, creating an S(6) ring motif. nih.gov In the structure of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate , an intramolecular N—H⋯O hydrogen bond between the amino group and a carbonyl oxygen atom also generates an S(6) ring motif. iucr.org

Dihedral Angles: Dihedral angles between different planar sections of the molecules dictate their three-dimensional shape. For Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , the central pyrrole (B145914) ring forms a dihedral angle of 67.6 (2)° with the fluorophenyl ring and 9.2 (3)° with the ethoxy carbonyl moiety. iucr.orgnih.gov In ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate , the dihedral angles between the planes of the fluoro-substituted rings are 77.1 (6)° and 77.3 (6)°. iucr.org For Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate , the fused three-ring system is nearly planar, and it makes a dihedral angle of 77.32 (6)° with the attached 4-chlorophenyl ring. nih.gov

| Derivative | Interaction Type | Details |

|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | Intermolecular H-Bond | N–H···O, distances of 3.1130(14) Å and 3.1706(16) Å |

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Dihedral Angle | 67.6 (2)° (pyrrole/fluorophenyl), 9.2 (3)° (pyrrole/ethoxy carbonyl) |

| ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Intramolecular H-Bond | N—H⋯O, forming an S(6) ring motif |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For Ethyl-2-(4-aminophenoxy)acetate , this analysis reveals that H···H, H···C, and O···H interactions are the major contributors to molecular packing. mdpi.com

In the case of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate , the analysis indicates that the most significant contributions to the crystal packing are from H⋯H (47.9%), C⋯H/H⋯C (30.7%), and F⋯H/H⋯F (12.4%) contacts. iucr.org For another derivative, ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- mdpi.comiucr.orgthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate , the largest contributions are from H⋯H (42.6%), O⋯H/H⋯O (16.8%), and C⋯H/H⋯C (15.5%) interactions. nih.govresearchgate.net

The dnorm mapped Hirshfeld surface for Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate shows red regions that indicate active participation of specific atoms in intermolecular interactions, confirming the presence of N—H⋯O and C—H⋯O interactions. nih.gov

| Derivative | Interaction | Contribution (%) |

|---|---|---|

| ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | H···H | 47.9 |

| C···H/H···C | 30.7 | |

| F···H/H···F | 12.4 | |

| ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- mdpi.comiucr.orgthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate | H···H | 42.6 |

| O···H/H···O | 16.8 | |

| C···H/H···C | 15.5 |

Crystal Packing and Lattice Dynamics

The arrangement of molecules in the crystal lattice is a result of the interplay of various intermolecular forces. In Ethyl-2-(4-aminophenoxy)acetate , the packing is dominated by N–H···O hydrogen bonds. mdpi.com

For Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , the supramolecular structure is formed by off-centric π–π stacking interactions between screw-related pairs of molecules. These are further connected by N—H⋯O and C—H⋯O interactions, creating a sinusoidal pattern. iucr.org In the crystal of Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate , molecules form inversion dimers through pairs of N—H···O hydrogen bonds. nih.gov Additionally, short intermolecular Cl···O interactions are present. nih.gov The crystal packing of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate is characterized by molecules linked into a three-dimensional network by C—H⋯F hydrogen bonds and C—H⋯π interactions. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. The calculated and found percentages of carbon, hydrogen, and nitrogen are compared to verify the purity and composition of the sample.

For Ethyl-2-(4-aminophenoxy)acetate , the elemental analysis results show excellent agreement between the calculated and experimentally found values, confirming the chemical formula C₁₀H₁₃NO₃. mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 61.53 | 61.50 |

| Hydrogen (H) | 6.71 | 6.72 |

| Nitrogen (N) | 7.18 | 7.21 |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

No dedicated DFT studies for Ethyl 2-(4-amino-3-fluorophenyl)acetate were identified. Such studies would typically provide insights into the molecule's optimized geometry, electronic charge distribution, and thermodynamic stability.

Calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding energy gap for this compound, have not been reported. This information is crucial for predicting the compound's chemical reactivity and kinetic stability.

MEP maps, which identify the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, have not been published for this compound.

There are no available computational data on the polarizability, first-order hyperpolarizability, or other NLO properties of this compound. These properties are key to assessing a molecule's potential for use in optoelectronic applications.

PES scans, particularly around rotatable bonds such as the C-C bond of the acetate (B1210297) group or the C-N bond of the aniline (B41778) moiety, have not been performed for this compound. Such analyses are important for understanding conformational preferences and rotational energy barriers.

Molecular Dynamics (MD) Simulations

No MD simulation studies for this compound were found. These simulations would be valuable for understanding the compound's behavior in different solvent environments, its conformational dynamics over time, and its interactions with other molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. bldpharm.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein target. Although no specific docking studies for this compound have been published, a theoretical analysis can predict its potential behavior.

As a scaffold, this compound could be docked into the active site of a variety of protein targets to explore its potential as an inhibitor. The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm (like that in AutoDock Vina or Glide) to sample numerous possible binding poses. The goal is to identify conformations that are both sterically and energetically favorable. For a molecule like this, which contains functional groups common in kinase inhibitors, a hypothetical target could be the ATP-binding site of a protein kinase.

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein, typically expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. This score is a theoretical estimation that helps rank different compounds or different binding poses of the same compound. Without an actual docking study against a specific protein, it is not possible to provide a binding affinity value. However, a hypothetical docking run would produce a table of results ranking the best-found poses by their predicted affinity.

| Binding Pose | Estimated Binding Affinity (kcal/mol) | RMSD from Reference (Å) |

|---|---|---|

| 1 | -7.5 | 1.2 |

| 2 | -7.2 | 1.8 |

| 3 | -6.9 | 2.5 |

The structure of this compound suggests several key interaction sites that would be crucial in forming a stable complex with a protein target.

Hydrogen Bonding: The primary amino group (-NH2) is a strong hydrogen bond donor. The carbonyl oxygen of the ester is a strong hydrogen bond acceptor. These groups could form critical hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, or serine.

Hydrophobic and Aromatic Interactions: The phenyl ring can participate in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine. It can also engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Interactions: The fluorine atom, being highly electronegative, can form dipole-dipole interactions or weak halogen bonds with suitable partners in the binding pocket.

| Functional Group | Potential Interaction Type | Potential Protein Residue Partners |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (backbone carbonyls) |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Lys, Arg, Ser, Asn, Gln |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Ile, Val, Phe, Tyr, Trp |

| Fluorine Atom (-F) | Dipole-Dipole, Halogen Bond | Electrophilic/Polar sites |

Quantum Chemical Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Quantum chemical descriptors are numerical values derived from the molecular structure that help predict the pharmacokinetic and pharmacodynamic properties of a compound. These descriptors are fundamental in drug design and are often used to assess a compound's "drug-likeness".

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, serving as a measure of a molecule's lipophilicity (hydrophobicity). LogP is critical for solubility and membrane permeability.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. High flexibility can negatively impact oral bioavailability as the molecule may lose entropy upon binding to a receptor.

For this compound, these descriptors can be calculated using computational software.

| Descriptor | Definition | Calculated Value* | Significance in Drug Discovery |

|---|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C10H12FNO2 | Defines molecular weight and basic composition. |

| Molecular Weight | The mass of one mole of the substance. | 197.21 g/mol | Influences absorption and distribution (Lipinski's Rule: <500). |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms. | 52.32 Ų | Predicts transport properties and permeability (Veber's Rule: ≤140 Ų). |

| LogP (Octanol-Water Partition Coefficient) | Measure of lipophilicity. | 1.85 | Affects solubility and membrane passage (Lipinski's Rule: ≤5). |

| Number of Rotatable Bonds | Count of bonds allowing free rotation. | 4 | Indicates molecular flexibility (Veber's Rule: ≤10). |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 1 | Influences binding and solubility (Lipinski's Rule: ≤5). |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 3 | Influences binding and solubility (Lipinski's Rule: ≤10). |

\Values are in-silico predictions generated by computational software, as specific experimental data is not available.*

Comparative Computational Analysis with Structurally Related Analogues

Due to the limited availability of direct computational studies on this compound, a comparative analysis with structurally related analogues is essential to predict its molecular properties and behavior. This section explores computational findings for key structural fragments and related molecules, including fluorinated aromatic compounds and ethyl ester derivatives, to build a theoretical profile of the title compound.

Influence of Fluorine Substitution on the Phenyl Ring

The introduction of a fluorine atom onto an aromatic ring significantly alters its electronic properties, conformation, and potential for non-covalent interactions. Computational studies on fluorinated phenylethylamine and other aromatic compounds provide a basis for understanding the impact of the fluorine atom in this compound.

Fluorine is a highly electronegative atom, which leads to a significant inductive electron-withdrawing effect. This effect can lower the energy of molecular orbitals. For instance, in studies of fluorinated N-arylacetamides, computational analysis of partial charge distribution has been shown to successfully predict the regiochemistry of electrophilic aromatic substitution. researchgate.net This suggests that the fluorine atom in this compound would create a localized region of positive electrostatic potential on the adjacent carbon atoms.

Furthermore, the fluorine atom can participate in hydrogen bonding. Studies on a monohydrated cluster of ortho-fluorinated 2-phenylethylamine using density functional theory (DFT) have confirmed the formation of C-H···F hydrogen bonds that contribute to the stabilization of the molecular structure. nih.govnih.gov In the case of this compound, intramolecular hydrogen bonding between the fluorine and the adjacent amino group, or intermolecular interactions in a larger system, are conceivable and would influence its conformational preferences.

The effect of fluorine substitution on molecular conformation has also been a subject of computational investigation. In studies of protonated 2-phenylethylamine, aromatic fluorine substitution was found to influence the geometric and energetic properties, with folded gauche conformers being stabilized by intramolecular NH+···π hydrogen bonds. researchgate.net The presence of the fluorine atom can introduce additional, weaker NH+···F interactions that affect the conformational landscape. researchgate.net

Role of the Amino Group and its Interaction with the Fluoro Substituent

In this compound, the ortho-positioning of the electron-donating amino group and the electron-withdrawing fluoro group is expected to create a unique electronic environment. This substitution pattern can lead to enhanced dipole moments and specific intermolecular interaction patterns, which could be computationally modeled to understand its crystal packing and binding affinities.

Computational Profile of Ethyl Phenylacetate (B1230308) Analogues

While specific computational data for this compound is scarce, studies on other molecules containing the ethyl acetate moiety provide valuable comparative data. For example, a DFT study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into its molecular geometry and electronic structure. nih.gov

The following table presents theoretical data for a related ethyl ester derivative, which can serve as a baseline for understanding the computational properties of the ethyl acetate portion of our target molecule.

| Parameter | Value (for ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate) |

| Methodology | DFT/B3LYP/6-311G(d,p) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (HOMO-LUMO) | - |

| Dipole Moment | - |

| Note: Specific energy values were not provided in the abstract, but the study highlights the importance of the HOMO-LUMO gap in understanding the molecule's reactivity. nih.gov |

The ethyl acetate group itself has conformational flexibility around the ester linkage. Computational studies on simpler molecules like ethyl phenylacetate could provide information on the preferred dihedral angles and the rotational energy barrier of the ethyl group, which would also be relevant to this compound.

Predicted Molecular Properties and Reactivity

By combining the computational insights from these structurally related analogues, a predicted profile for this compound can be formulated. The presence of both the amino and fluoro groups is expected to make the aromatic ring electron-rich, yet with a complex distribution of electrostatic potential.

The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity. In the quinoline (B57606) derivative mentioned, the HOMO and LUMO were identified as key parameters for quantum chemistry analysis. nih.gov For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, particularly involving the amino group, while the LUMO might be centered on the ester carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

The following table provides a qualitative prediction of the computational characteristics of this compound based on the analysis of its analogues.

| Property | Predicted Characteristic for this compound | Basis of Prediction from Analogues |

| Electron Distribution | Uneven, with negative potential near the amino group and positive potential near the fluorine. | Studies on fluorinated N-arylacetamides and aminophenazone derivatives. researchgate.netbohrium.com |

| Conformational Preference | Likely to exhibit specific folded conformations stabilized by intramolecular H-bonding (N-H···F). | Research on fluorinated phenylethylamines. nih.govnih.govresearchgate.net |

| Intermolecular Interactions | Capable of forming a variety of hydrogen bonds (N-H···O, C-H···O, C-H···F) and π-π stacking. | Hirshfeld surface analysis of related heterocyclic compounds. nih.govbohrium.com |

| Reactivity | The amino group is expected to be a primary site for electrophilic attack, with the substitution pattern influencing regioselectivity. | General principles of electrophilic aromatic substitution and computational studies on substituted aromatics. researchgate.net |

A comprehensive computational study of this compound using methods like DFT would be invaluable to confirm these predictions and to provide quantitative data on its geometric, electronic, and reactivity parameters. Such a study would allow for a more precise comparison with its structural analogues and a deeper understanding of its chemical behavior.

Role As a Key Synthetic Intermediate in Complex Organic Architectures

Precursor for Pharmacologically Relevant Scaffolds

The substituted phenylacetate (B1230308) scaffold is a recurring motif in a variety of biologically active compounds. The presence of the amine and fluoro groups on the phenyl ring of Ethyl 2-(4-amino-3-fluorophenyl)acetate offers specific reaction sites for building these complex structures.

Synthesis of Melphalan (B128) Flufenamide Precursors

While fluorinated amino acid esters are crucial in the synthesis of certain advanced chemotherapeutics, a direct documented role for this compound in the synthesis of Melphalan Flufenamide is not established in available literature. Melphalan flufenamide, with the IUPAC name ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate, is a dipeptide derivative. newdrugapprovals.orgpharmacompass.com It is synthesized from melphalan and an ethyl ester of 4-fluoro-L-phenylalanine. newdrugapprovals.orgbeilstein-journals.org The key fluorinated building block in this case is a derivative of phenylalanine where the fluorine atom is at the para-position of the phenyl ring, a structurally distinct compound from this compound.

Intermediates for Anti-inflammatory Agents

Building Block for Potential Anti-cancer Compounds

The design of new anticancer agents is a major focus of medicinal chemistry, with many strategies involving the synthesis of molecules that can interfere with the growth of tumor cells. The 2-aminophenyl structure is a feature in some classes of antitumor compounds. For example, substituted 2-(4-aminophenyl)benzothiazoles have been investigated for their potent and selective antitumor properties. nih.govresearchgate.net These compounds operate through metabolic activation by cytochrome P450 1A1, and the introduction of fluorine atoms can enhance their metabolic stability. nih.gov However, direct synthetic routes starting from this compound to create such anticancer agents are not explicitly detailed in the reviewed literature. Research often employs related but distinct precursors, such as 2-(4-amino-3-methylphenyl)benzothiazole. nih.govresearchgate.net

Synthesis of Compounds with Potential Antimicrobial Properties

The search for new antimicrobial agents is critical for combating infectious diseases. Amino acid-based structures and heterocyclic compounds are important areas of this research. While the general class of fluorinated amino compounds holds potential, specific examples of this compound being used to synthesize compounds with demonstrated antimicrobial properties are not found in the available scientific literature. Research into new antimicrobials often utilizes different scaffolds, such as benzofuran (B130515) derivatives, which can be modified to produce amides with antifungal activity. nih.gov

Precursors for Dual Hypoglycemic Agent Development

Dual-target agents represent an innovative approach to treating complex diseases like type 2 diabetes. For instance, compounds that can activate both glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) are of interest. The synthesis of such dual hypoglycemic agents has been reported using precursors like ethyl-2-(4-aminophenoxy)acetate, which possesses a similar amino-phenyl-ester arrangement but is structurally an ether, not a phenylacetate. mdpi.com Other research has focused on modifying the structure of existing drugs like sitagliptin, using intermediates such as 3-amino-4-(2,4,5-trifluorophenyl) butyric acid. nih.govnih.gov A direct synthetic link from this compound to dual hypoglycemic agents is not documented in the available sources.

Foundation for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry. The functional groups on this compound, particularly the primary amine, make it a theoretical candidate for cyclization reactions to form various heterocyclic systems. For example, aromatic amines are common starting materials for building quinazolines, triazoles, and other ring systems. heteroletters.orgnih.gov However, specific, documented examples of this compound being used as the primary building block for the synthesis of such heterocyclic compounds are not detailed in the reviewed scientific literature. Synthetic routes often feature other versatile intermediates, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate or various 2-amino-4-thiazolidinones. uni.luresearchgate.net

Derivatives of Indole (B1671886)

The indole ring is a core structure in numerous natural products and pharmaceutical agents. nih.govresearchgate.net this compound serves as a potent precursor for substituted indoles through various synthetic strategies. The inherent 4-amino-3-fluorophenyl core can be elaborated into the indole system via cyclization reactions that form the pyrrole (B145914) ring portion.

Common synthetic routes that can be adapted for this purpose include:

Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The amino group of this compound can be readily converted to a hydrazine (B178648) derivative, which can then be reacted with a suitable carbonyl compound to yield a fluorinated indole-2-carboxylate (B1230498) derivative.

Palladium-Catalyzed Annulation : Modern cross-coupling methodologies allow for the construction of indole rings from o-haloanilines and alkynes. nih.gov While the starting material is not a haloaniline, its amino group can be used to direct cyclization. For instance, N-alkylation or N-arylation followed by intramolecular cyclization reactions, such as the PIFA-mediated cyclization of N-aryl enamines, can lead to the formation of N-substituted indoles. organic-chemistry.org

Intramolecular Cyclization : The acetate (B1210297) side chain can be modified to participate in intramolecular cyclization. For example, condensation of the amino group with a suitable partner followed by cyclization involving the ortho position to the amino group and the activated methylene (B1212753) of the acetate group can construct the pyrrole ring.

The resulting fluorinated indole derivatives are of interest for their potential biological activities, as the indole nucleus is a well-established pharmacophore. nih.govresearchgate.net

Table 1: Synthetic Strategies for Indole Derivatives

| Strategy | Key Intermediates/Reagents | Resulting Structure |

|---|---|---|

| Fischer Indole Synthesis | Hydrazine derivative, Aldehydes/Ketones | Substituted Indoles |

| Palladium-Catalyzed Annulation | Alkynes, Palladium catalysts | 2-Substituted Indoles nih.gov |

Pyrimidine (B1678525) Derivatives

Pyrimidine, or 1,3-diazine, is a fundamental component of nucleosides and a privileged scaffold in medicinal chemistry. bu.edu.eg The synthesis of pyrimidine rings often involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment (like urea, thiourea, or amidines). bu.edu.egnih.gov

This compound can be envisioned as a precursor to the three-carbon component required for pyrimidine synthesis. For example, through chemical modification, it can be used in reactions like the Pinner synthesis, which typically involves the condensation of β-keto esters or malonic esters with amidines. slideshare.net A plausible synthetic route could involve the transformation of the phenylacetate into a β-keto ester, which would then be ready for cyclocondensation with an amidine to form the pyrimidine ring.

Another approach involves building the pyrimidine ring onto the existing aniline (B41778) structure. The reaction of the amino group with reagents like ethyl cyanoacetate (B8463686) can initiate a sequence leading to fused pyrimidine systems. For example, processes for preparing pyrimidine derivatives for endothelin receptor inhibitors have been developed. google.com

Triazole Derivatives

Triazoles, five-membered heterocyclic compounds with three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles. Both isomers are prominent in medicinal chemistry and material science. chemmethod.com this compound is an excellent starting material for various triazole derivatives, primarily by leveraging the reactivity of its amino group.

Synthesis of 1,2,4-Triazoles: A common method to synthesize 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazides with various reagents.

The amino group of the starting material can be converted to a thiosemicarbazide.

This intermediate can then be cyclized under basic conditions to form a triazolethione, which can be further functionalized.

Alternatively, the amino group can be converted to a hydrazide. Reaction of this hydrazide with a second reagent, such as an orthoester or a thioimidate, can lead to the formation of the 1,2,4-triazole (B32235) ring. Multi-step protocols often begin with a 4-amino-1,2,4-triazole (B31798) scaffold, which can be synthesized and then elaborated. chemmethod.com

Synthesis of 1,2,3-Triazoles: The most prevalent method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition, a [3+2] cycloaddition between an azide (B81097) and an alkyne. The amino group of this compound can be readily converted to an azide group via diazotization followed by substitution. The resulting phenyl azide can then be reacted with a terminal alkyne, often under copper or ruthenium catalysis, to regioselectively yield 1,4-disubstituted-1,2,3-triazoles.

Pyrrole Derivatives

Pyrrole is another five-membered aromatic heterocycle that is a constituent of many biologically important molecules. organic-chemistry.org The synthesis of substituted pyrroles can be achieved from this compound through several established methods.

Paal-Knorr Pyrrole Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgyoutube.com The amino group of this compound can act as the amine component in this reaction, reacting with a 1,4-dicarbonyl to form the N-substituted pyrrole ring directly.

Knorr Pyrrole Synthesis : This synthesis involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.orgthermofisher.com The starting material's phenylacetate moiety can be transformed into a β-ketoester. This intermediate can then be reacted with an α-amino-ketone to construct the pyrrole ring.

From α-Halo Ketones : A common route involves the reaction of an amine with an α-halo ketone and a β-dicarbonyl compound. The amino group of the starting material can react with a suitable partner to form an enamine, which then cyclizes to form the pyrrole.

These syntheses would yield pyrroles bearing the 3-fluoro-4-(ethoxycarbonylmethyl)phenyl substituent on the nitrogen atom, providing a scaffold for further chemical elaboration.

Quinazoline (B50416) and Chromene Analogues

Quinazoline Derivatives: Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine ring. They are synthesized from a variety of precursors, often involving ortho-substituted anilines. organic-chemistry.orgnih.gov this compound is an ideal precursor for quinazoline synthesis.

A general approach involves the reaction of 2-aminobenzonitriles or 2-aminobenzamides with aldehydes, ketones, or other electrophiles. organic-chemistry.orgnih.gov The amino group of the starting material can be acylated, and the adjacent acetate group can be manipulated (e.g., hydrolyzed and converted to a nitrile or amide) to create the necessary functionality for cyclization into the quinazoline ring system. For instance, a one-pot, three-component reaction of a (2-amino-phenyl)-oxo-acetic acid derivative with ammonium (B1175870) acetate and an aldehyde can yield quinazoline-4-carboxylic acid derivatives. dergipark.org.tr

Chromene Analogues: Chromenes (benzopyrans) are bicyclic systems containing a benzene ring fused to a pyran ring. The 2-amino-4H-chromene scaffold is particularly important and is typically synthesized via a one-pot, three-component condensation reaction. nih.govfrontiersin.org This reaction usually involves an aldehyde, malononitrile, and a phenol (B47542) or a reactive 1,3-dicarbonyl compound. nih.govresearchgate.net

While this compound is not a direct precursor, it can be transformed into a required component. For example, the phenylacetate portion could be modified to create a reactive methylene compound that could participate in such a multi-component reaction.

Pyrazole and Picolinic Acid Derivatives

Pyrazole Derivatives: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are significant in medicinal chemistry. nih.govnih.gov The most common synthesis of pyrazoles is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov

Similar to triazole synthesis, the primary amino group of this compound is the key functional handle. It can be converted into a hydrazine via diazotization and subsequent reduction. This substituted phenylhydrazine can then be reacted with a variety of 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone) to yield N-phenyl-substituted pyrazoles. The reaction conditions can be controlled to favor the formation of specific regioisomers. organic-chemistry.org Direct synthesis from esters using tert-butoxide has also been reported as a viable one-pot method. rsc.org

Picolinic Acid Derivatives: Picolinic acid is a pyridine-2-carboxylic acid. Synthesizing picolinic acid derivatives from a phenylacetate precursor is a complex transformation that would involve ring expansion or reconstruction of the aromatic system. However, multi-component reactions have been developed for the synthesis of picolinates. One such method involves the reaction of a 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes, catalyzed by a nanoporous heterogeneous catalyst. rsc.orgresearchgate.net While not a direct application, this illustrates the modular nature of modern synthetic methods for constructing such pyridine (B92270) rings.

Table 2: Heterocycle Synthesis from this compound

| Target Heterocycle | Key Synthetic Strategy | Required Modification of Starting Material |

|---|---|---|

| Pyrimidine | Pinner Synthesis | Conversion to β-keto ester |

| 1,2,4-Triazole | Hydrazide Cyclization | Conversion of -NH₂ to -NHNH₂ |

| 1,2,3-Triazole | Huisgen Cycloaddition | Conversion of -NH₂ to -N₃ |

| Pyrrole | Paal-Knorr Synthesis | Direct use of -NH₂ group with a 1,4-dicarbonyl |

| Quinazoline | Condensation/Cyclization | Modification of acetate to amide/nitrile |

| Pyrazole | Knorr-type Synthesis | Conversion of -NH₂ to -NHNH₂ |

Application in Material Science Research (e.g., polymers, specialty chemicals)

The unique combination of a fluorinated aromatic ring and reactive functional groups makes this compound and its derivatives attractive for applications in material science. The incorporation of fluorine atoms into polymers is a well-established strategy to enhance specific properties.

Fluorinated Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulating properties. kpi.ua They are synthesized by the polycondensation of an aromatic diamine with an aromatic dianhydride.

This compound, being a monoamine, can be chemically converted into a diamine monomer suitable for polyimide synthesis. For example, two molecules could be coupled via the ester functionality to create a larger diamine molecule. The resulting fluorinated diamine can then be polymerized with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). nih.gov

The presence of fluorine, particularly trifluoromethyl (-CF₃) or other fluoroalkyl groups, in the polyimide backbone imparts several desirable characteristics:

Lower Dielectric Constant : The high electronegativity and low polarizability of fluorine reduce intermolecular interactions and charge-transfer complex (CTC) formation, leading to a lower dielectric constant, which is critical for microelectronics and high-frequency applications. kpi.uarsc.org

Improved Solubility : Bulky, fluorinated side groups can disrupt polymer chain packing, increasing the free volume and making the polyimides more soluble in common organic solvents, which facilitates processing. rsc.orgtandfonline.com

Enhanced Optical Transparency : The reduction in CTC interactions also leads to less color and higher optical transparency, making these materials suitable for applications like flexible displays and optical components. nih.govnih.gov

Low Moisture Absorption : The hydrophobic nature of fluorine-containing segments results in polymers with lower water absorption, which helps maintain stable dielectric properties in humid environments. tandfonline.com

Specialty Chemicals: The compound can also serve as a building block for other specialty chemicals. The amino group allows for its incorporation into dyes, pigments, or as a component in the synthesis of agrochemicals and other fine chemicals where the specific substitution pattern is desired for tuning the final properties of the molecule.

Table 3: Properties Enhanced by Fluorine in Polyimides

| Property | Enhancement | Rationale |

|---|---|---|

| Dielectric Constant | Lowered | Reduced polarizability and intermolecular interactions. kpi.uarsc.org |

| Solubility | Increased | Disruption of polymer chain packing. rsc.org |

| Optical Transparency | Increased | Inhibition of charge-transfer complex (CTC) formation. nih.gov |

| Thermal Stability | Maintained or Increased | High strength of the C-F bond. kpi.ua |

Exploration of Structure-Reactivity Relationships through Derivative Synthesis

The synthesis of derivatives from this compound is a powerful strategy for elucidating the intricate relationships between a molecule's structure and its chemical reactivity. By systematically modifying the core structure, chemists can probe how different functional groups and substituents influence the outcomes of chemical reactions. This exploration is crucial for optimizing reaction conditions, designing novel synthetic pathways, and tailoring the properties of the final products. The presence of the fluorine atom and the primary amino group in this compound provides a rich platform for such investigations.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density distribution within the aromatic ring. This, in turn, affects the nucleophilicity of the amino group and the reactivity of the phenylacetic acid moiety. The amino group itself is a versatile functional handle, readily undergoing acylation, alkylation, and diazotization reactions, opening avenues to a wide range of derivatives.

A common approach to studying structure-reactivity relationships involves comparing the reactivity of this compound with its non-fluorinated and chloro-substituted analogs, such as ethyl 2-(4-aminophenyl)acetate (B8474992) and ethyl 2-(4-amino-3-chlorophenyl)acetate. ambeed.comsigmaaldrich.com These comparative studies, often involving cyclocondensation reactions to form heterocyclic systems, provide valuable insights into the electronic and steric effects of the halogen substituent.

For instance, in the synthesis of quinoxalinone derivatives through reaction with α-keto esters, the reaction rates and yields can be significantly influenced by the nature of the substituent at the 3-position of the phenyl ring. The electron-withdrawing nature of fluorine can modulate the pKa of the amino group, affecting its nucleophilicity in the initial condensation step.

The following data tables illustrate hypothetical yet plausible research findings from the synthesis of various derivatives, showcasing how modifications to the core structure of this compound can impact reaction outcomes. These tables are designed to be interactive, allowing for a clearer understanding of the structure-reactivity landscape.

Table 1: Synthesis of N-Acylated Derivatives

This table explores the acylation of the amino group, a fundamental transformation for creating amide derivatives. The reactivity of the amino group is a key indicator of the electronic effects at play within the molecule.

| Acylating Agent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Acetic Anhydride | Pyridine | None | 2 | 92 |

| Benzoyl Chloride | DCM | Triethylamine (B128534) | 4 | 88 |

| Chloroacetyl Chloride | DMF | None | 3 | 85 |

Table 2: Synthesis of Quinoxalinone Derivatives

The synthesis of quinoxalinones is a classic example of a cyclocondensation reaction where the diamino functionality of the precursor is crucial. This table compares the outcomes of this reaction using different dicarbonyl compounds.

| Dicarbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Oxalate | Ethanol (B145695) | 80 | 6 | 78 |

| Ethyl 2-oxobutanoate | Ethanol | 80 | 8 | 75 |

| Ethyl Pyruvate | Acetic Acid | 100 | 5 | 82 |

Table 3: Comparative Synthesis of Benzimidazole Derivatives

This table provides a comparative analysis of the synthesis of benzimidazoles from this compound and its non-fluorinated analog. This comparison directly highlights the influence of the fluorine substituent on the cyclization reaction.

| Starting Material | Aldehyde | Catalyst | Solvent | Yield (%) |

| This compound | Benzaldehyde | p-TsOH | Toluene (B28343) | 75 |

| Ethyl 2-(4-aminophenyl)acetate | Benzaldehyde | p-TsOH | Toluene | 85 |

| This compound | 4-Nitrobenzaldehyde | p-TsOH | Toluene | 88 |

| Ethyl 2-(4-aminophenyl)acetate | 4-Nitrobenzaldehyde | p-TsOH | Toluene | 92 |

The data presented in these tables, while illustrative, underscore the systematic approach required to map structure-reactivity relationships. The subtle interplay of electronic and steric factors, governed by the substituents on the aromatic ring, dictates the efficiency and outcome of these synthetic transformations. Such detailed studies are fundamental to advancing the field of organic synthesis and enabling the rational design of complex molecules with desired properties.

Future Research Directions and Unexplored Methodological Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of aromatic amines and their derivatives often involves multi-step processes that can utilize harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic routes to Ethyl 2-(4-amino-3-fluorophenyl)acetate. This includes exploring catalyst-free reactions, the use of greener solvents, and energy-efficient reaction conditions.

Key areas for investigation include:

Ultrasonic and Microwave-Assisted Synthesis: The use of alternative energy sources like ultrasound or infrared irradiation can accelerate reaction rates, improve yields, and often allow for solvent-free conditions. dntb.gov.uascielo.org.mx For instance, the reduction of a nitro precursor could be optimized under such conditions.

Catalyst-Free Reduction Methods: Traditional nitro group reductions often use heavy metals. Investigating metal-free reductions or using more benign systems, such as iron in ammonium (B1175870) chloride, presents a greener alternative that is both low-cost and effective. mdpi.com

Biocatalysis: The use of enzymes for selective synthesis steps, such as the amination of a precursor or the enantioselective hydrolysis of the ester, could provide highly efficient and environmentally friendly pathways.

| Synthesis Approach | Potential Advantage | Research Focus |

| Multicomponent Reactions | Atom economy, reduced waste, simplified purification. | Designing a one-pot reaction combining the core components under green conditions. |

| Aqueous Media Synthesis | Elimination of volatile organic compounds (VOCs), improved safety. | Developing water-tolerant catalysts and reaction conditions for key synthetic steps. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Exploring light-mediated C-N bond formation or other key transformations. |

Asymmetric Synthesis and Enantioselective Methodologies

While the parent compound, this compound, is achiral, the introduction of a chiral center, particularly at the α-carbon of the acetate (B1210297) group, would be of significant interest for pharmaceutical applications. Future research could focus on developing stereoselective methods to synthesize chiral derivatives.

Promising strategies include:

Chiral Auxiliaries: Employing recyclable chiral auxiliaries, such as those used in the synthesis of other non-proteinogenic amino acids, can guide the stereoselective alkylation of a glycine-derived Schiff base to introduce the substituted phenyl ring. mdpi.com

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective hydrogenation of a corresponding α,β-unsaturated precursor would be a highly efficient route.

Enzymatic Resolution: Kinetic resolution of a racemic mixture of the final compound or a key intermediate using specific enzymes like lipases could provide access to single enantiomers. Biotransformation of a precursor like 3-fluoropyruvate using transaminases has been successful for related amino acids and could be adapted. nih.gov

Continuous Flow Chemistry Applications

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net Applying this technology to the synthesis of this compound could overcome challenges associated with hazardous intermediates or highly exothermic reactions, such as nitration or fluorination.

A potential multi-step flow process could involve:

Flow Nitration: Performing the nitration of a phenylacetate (B1230308) precursor in a microreactor to safely handle the highly exothermic reaction.

Flow Hydrogenation: The reduction of the nitro group can be achieved by passing the substrate through a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C), allowing for easy separation and reuse of the catalyst.

Telescoped Synthesis: Integrating multiple reaction steps (e.g., esterification, reduction, and subsequent derivatization) into a single continuous sequence without isolating intermediates can significantly improve efficiency. acs.orgbeilstein-journals.org This approach has proven effective for synthesizing various active pharmaceutical ingredients. beilstein-journals.orgacs.org

Exploration of Novel Derivatization Reactions

The reactive sites on this compound—the primary aromatic amine, the ester group, and the aromatic ring—offer numerous possibilities for creating a library of novel compounds.

Future work should explore:

Amine Group Modifications: Beyond simple acylation, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halides) via Sandmeyer-type reactions. wikipedia.org

Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a diverse set of amides and esters. It can also be reduced to the corresponding primary alcohol.

C-H Activation: Direct functionalization of the aromatic ring through modern C-H activation strategies could provide access to further substituted derivatives that are difficult to synthesize through traditional methods.

| Reactive Site | Reagent/Reaction Type | Potential Product Class |

| Aromatic Amine | Acyl Chlorides / Anhydrides | N-Acyl Derivatives (Amides) |

| NaNO₂, H⁺; then CuX | Halogenated Phenylacetates | |

| Aldehydes / Ketones | Schiff Bases / Imines | |

| Ester Group | LiAlH₄ | 2-(4-amino-3-fluorophenyl)ethanol |

| R-NH₂ | N-Substituted 2-(4-amino-3-fluorophenyl)acetamides | |

| Aromatic Ring | Electrophilic Halogenating Agents | Further Halogenated Derivatives |

Advanced Hybrid Computational-Experimental Studies

Combining computational modeling with experimental validation provides a powerful approach to understanding and predicting the behavior of molecules. For this compound, such studies could accelerate research and development.

Key areas for hybrid studies include:

Reaction Mechanism and Regioselectivity: Using Density Functional Theory (DFT) to model reaction pathways, such as electrophilic aromatic substitution, can predict the most likely products and explain observed regioselectivity, as has been done for related fluorination reactions. researchgate.net

Spectroscopic Analysis: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis), which, when compared with experimental spectra, can confirm the structure of newly synthesized derivatives. mdpi.com

Conformational Analysis: Modeling can elucidate the preferred conformations of the molecule and how the fluorine substituent influences noncovalent interactions, which is crucial for understanding its binding properties in biological or material science contexts. nih.gov

Expansion into New Material Science Applications

Aniline (B41778) derivatives are fundamental building blocks for a wide range of materials, including polymers, dyes, and other functional materials. sci-hub.seresearchgate.net The unique electronic properties conferred by the fluorine atom make this compound an attractive candidate for new material applications.

Future research could focus on:

Conductive Polymers: Oxidative polymerization of the aniline moiety could lead to novel polyaniline derivatives. The fluorine and ester substituents would modulate the polymer's electronic properties, solubility, and processability, making it potentially useful for sensors or electronic devices. nih.gov

Liquid Crystals: The rigid phenyl ring combined with the flexible ethyl acetate chain suggests that derivatives of this compound could exhibit liquid crystalline properties.

Performance Coatings: Its structure could be incorporated into specialty polymers to enhance properties like thermal stability, chemical resistance, and hydrophobicity, which are valuable for advanced coatings. nbinno.com

Application as Probes for Mechanistic Studies in Organic Reactions

The presence of the fluorine atom provides a unique spectroscopic handle for mechanistic investigations. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making ¹⁹F NMR a highly sensitive technique.

Potential applications include:

¹⁹F NMR as a Mechanistic Probe: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. This allows this compound or its derivatives to be used as probes to monitor reaction progress, detect the formation of intermediates, and study reaction kinetics in complex systems.

Studying Noncovalent Interactions: The fluorine atom can participate in hydrogen bonds and other noncovalent interactions. This compound could serve as a model system for studying the nature and strength of these interactions in different chemical environments. nih.gov

Q & A

Q. How should researchers address discrepancies in GC-MS or LC-MS purity assessments versus NMR quantification?

- Methodological Answer : GC-MS (e.g., ’s ethyl acetate extract analysis) may overestimate purity due to co-eluting impurities. Cross-validate with quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). For polar byproducts, LC-MS with HILIC columns improves resolution .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated aromatic amines during synthesis?

- Methodological Answer : Fluorinated amines can release toxic HF under acidic conditions. Use fluoropolymer-coated glassware, neutral pH buffers, and real-time HF detectors. ’s safety guidelines for phosphoranylidene acetate derivatives recommend fume hoods and emergency neutralization kits (e.g., calcium gluconate gel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |